molecular formula C6H8N2S2 B15077767 Tetramethylene dithiocyanate CAS No. 7346-35-2

Tetramethylene dithiocyanate

Cat. No.: B15077767
CAS No.: 7346-35-2
M. Wt: 172.3 g/mol
InChI Key: SDOXAONWZOPJRB-UHFFFAOYSA-N
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Description

Tetramethylene dithiocyanate is an organic compound with the molecular formula C6H8N2S2 It is known for its unique chemical structure, which includes two thiocyanate groups attached to a tetramethylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylene dithiocyanate can be synthesized through several methods. One common approach involves the reaction of tetramethylene diamine with thiophosgene in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the dithiocyanate groups.

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow process. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The use of automated systems also minimizes the risk of contamination and improves the overall yield of the product.

Chemical Reactions Analysis

Types of Reactions: Tetramethylene dithiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiocyanate groups into thiols or other sulfur-containing compounds.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiocyanate groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, disulfides

    Substitution: Various substituted tetramethylene derivatives

Scientific Research Applications

Tetramethylene dithiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound has been studied for its potential antimicrobial properties, making it a candidate for use in disinfectants and preservatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: this compound is used in the production of polymers and other materials, where its unique chemical properties can enhance the performance of the final product.

Mechanism of Action

The mechanism by which tetramethylene dithiocyanate exerts its effects involves the interaction of its thiocyanate groups with biological molecules. These interactions can disrupt cellular processes, leading to the inhibition of microbial growth. The compound’s ability to form strong bonds with sulfur-containing enzymes and proteins is a key factor in its antimicrobial activity.

Comparison with Similar Compounds

    Tetramethylene diisocyanate: Similar in structure but contains isocyanate groups instead of thiocyanate groups.

    Tetramethylene diamine: The parent compound from which tetramethylene dithiocyanate is derived.

    Dithiocyano-methane: Another compound with dithiocyanate groups but with a different backbone structure.

Uniqueness: this compound is unique due to its combination of a tetramethylene backbone with two thiocyanate groups. This structure imparts specific chemical properties, such as high reactivity and the ability to form strong bonds with sulfur-containing molecules. These characteristics make it particularly useful in applications requiring strong antimicrobial activity and chemical stability.

Properties

IUPAC Name

4-thiocyanatobutyl thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2/c7-5-9-3-1-2-4-10-6-8/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOXAONWZOPJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCSC#N)CSC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325631
Record name Butane-1,4-diyl bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7346-35-2
Record name NSC514207
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butane-1,4-diyl bis(thiocyanate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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